molecular formula C23H24N2O5S B11536532 2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-(2-methylphenyl)acetamide

2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-(2-methylphenyl)acetamide

Cat. No.: B11536532
M. Wt: 440.5 g/mol
InChI Key: GUTZNXOLTUICMM-UHFFFAOYSA-N
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Description

2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-(2-methylphenyl)acetamide: is a chemical compound with the molecular formula C17H19NO5S. It consists of an acetamide group (N-(2-methylphenyl)) attached to a sulfonamide group (N-(2,5-dimethoxyphenyl)benzenesulfonamido). Let’s break down its features:

  • Acetamide Group (N-(2-methylphenyl)): : This part of the molecule contains an acetamide functional group, which consists of an amide (NH2) attached to an aromatic ring (2-methylphenyl).

  • Sulfonamide Group (N-(2,5-dimethoxyphenyl)benzenesulfonamido): : The sulfonamide group includes a sulfonamide functional group (SO2NH2) linked to a substituted benzene ring (2,5-dimethoxyphenyl).

Chemical Reactions Analysis

    Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products formed depend on the reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Researchers study this compound’s reactivity and use it as a model system for understanding amide and sulfonamide chemistry.

    Biology and Medicine: Investigations explore its potential as a drug candidate due to its structural features.

    Industry: Its applications in industry may include materials science or as a building block for other compounds.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Properties

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C23H24N2O5S/c1-17-9-7-8-12-20(17)24-23(26)16-25(31(27,28)19-10-5-4-6-11-19)21-15-18(29-2)13-14-22(21)30-3/h4-15H,16H2,1-3H3,(H,24,26)

InChI Key

GUTZNXOLTUICMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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